molecular formula C13H13N9O2S B4299551 5-{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

5-{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Cat. No.: B4299551
M. Wt: 359.37 g/mol
InChI Key: ZTEOWANQFZTQRV-UHFFFAOYSA-N
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Description

The compound 5-{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex heterocyclic molecule. It features multiple nitrogen atoms within its structure, making it part of the broader class of azole compounds. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step reactions. The process begins with the preparation of the tetrazole and triazole rings, followed by their functionalization and coupling.

    Tetrazole Formation: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of azides with nitriles under acidic conditions.

    Triazole Formation: The triazole ring is often synthesized via the Huisgen cycloaddition reaction, where azides react with alkynes in the presence of a copper catalyst.

    Coupling and Functionalization: The final steps involve coupling the tetrazole and triazole rings with the phenyl and acetamido groups under controlled conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

5-{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the nitrogen atoms within the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Chemical Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Tetrazole Derivatives: Compounds with the tetrazole ring are known for their stability and bioactivity.

Uniqueness

5-{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: is unique due to the combination of both tetrazole and triazole rings in its structure, providing a diverse range of chemical reactivity and biological activity.

Properties

IUPAC Name

5-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N9O2S/c1-21-13(16-19-20-21)25-7-9(23)15-12-10(11(14)24)17-22(18-12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,14,24)(H,15,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEOWANQFZTQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=NN(N=C2C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
5-{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 5
5-{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Reactant of Route 6
5-{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

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